molecular formula C17H25N5O4S B2980196 Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate CAS No. 1105247-42-4

Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate

Cat. No. B2980196
CAS RN: 1105247-42-4
M. Wt: 395.48
InChI Key: GIDGERWKYULREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a thioether group, and an acetamide group . The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

Scientific Research Applications

Cancer Research and Therapy

EAPB has been identified as a potential indirect activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis . The activation of AMPK has been associated with the inhibition of cell growth in several human breast cancer cell lines, making it a promising target for cancer therapy . EAPB derivatives could be developed as novel cancer therapeutics, particularly in precision medicine approaches targeting metabolic pathways in cancer cells.

Neuroprotective Agent Development

Compounds related to EAPB have been explored for their neuroprotective properties. Research indicates that piperazine derivatives may serve as potential neuroprotective and anti-neuroinflammatory agents, which could be beneficial in treating neurodegenerative diseases . EAPB’s structural framework could be utilized to design new compounds with enhanced efficacy in neuroprotection.

Antimicrobial and Antifungal Applications

Thiazole derivatives, which are structurally related to EAPB, have shown a wide range of biological activities, including antimicrobial and antifungal effects . EAPB could be a precursor or a scaffold for developing new antimicrobial drugs with lesser side effects, contributing to the fight against resistant strains of bacteria and fungi.

Kinase Inhibitor Synthesis

The piperazine moiety, a part of EAPB’s structure, is frequently used in the synthesis of kinase inhibitors . These inhibitors are crucial in regulating various cellular processes, and EAPB could be instrumental in the development of new drugs targeting specific kinases involved in diseases.

Receptor Modulator Research

Piperazine-containing compounds, like EAPB, are often employed as receptor modulators due to their ability to interact with target macromolecules . EAPB could be used to develop new receptor modulators that have therapeutic applications in conditions such as schizophrenia, hypertension, and allergies.

Pharmacokinetic Property Optimization

Due to its piperazine core, EAPB can be used to optimize the pharmacokinetic properties of drug molecules . Its incorporation into new compounds can enhance their solubility, stability, and overall bioavailability, which is a critical aspect of drug development.

Synthetic Methodology Research

EAPB can also contribute to the field of synthetic chemistry, where its piperazine ring can be utilized in various synthetic methodologies, such as Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination . This can lead to the discovery of more efficient synthetic routes for pharmaceutical compounds.

Precision Medicine

The diverse pharmacological properties of EAPB suggest its potential use in precision medicine, where drugs are tailored to individual genetic profiles . EAPB derivatives could be designed to target specific pathways in personalized treatment plans, improving the efficacy and reducing the side effects of treatments.

properties

IUPAC Name

ethyl 4-[4-(6-acetamidopyridazin-3-yl)sulfanylbutanoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4S/c1-3-26-17(25)22-10-8-21(9-11-22)16(24)5-4-12-27-15-7-6-14(19-20-15)18-13(2)23/h6-7H,3-5,8-12H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDGERWKYULREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate

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